molecular formula C11H19N3 B13260287 N-(1H-imidazol-2-ylmethyl)cycloheptanamine

N-(1H-imidazol-2-ylmethyl)cycloheptanamine

Cat. No.: B13260287
M. Wt: 193.29 g/mol
InChI Key: JHFUWLDDRLBNFN-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)cycloheptanamine: is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound features an imidazole ring attached to a cycloheptane structure via a methylene bridge. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)cycloheptanamine typically involves the reaction of cycloheptanamine with an imidazole derivative under specific conditions. One common method involves the use of N-heterocyclic carbenes (NHC) as catalysts . The reaction conditions often include:

    Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Temperature: Elevated temperatures around 80-100°C.

    Catalysts: NHC or other organocatalysts.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)cycloheptanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)cycloheptanamine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-ylmethyl)cyclohexanamine
  • N-(1H-imidazol-2-ylmethyl)cyclooctanamine
  • N-(1H-imidazol-2-ylmethyl)cyclopentanamine

Uniqueness

N-(1H-imidazol-2-ylmethyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexane) and eight-membered (cyclooctane) counterparts. These differences can influence its reactivity and biological activity .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)cycloheptanamine

InChI

InChI=1S/C11H19N3/c1-2-4-6-10(5-3-1)14-9-11-12-7-8-13-11/h7-8,10,14H,1-6,9H2,(H,12,13)

InChI Key

JHFUWLDDRLBNFN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=NC=CN2

Origin of Product

United States

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